molecular formula C8H6F3NO2 B3040536 2-Amino-5-(trifluoromethoxy)benzaldehyde CAS No. 215124-43-9

2-Amino-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B3040536
CAS No.: 215124-43-9
M. Wt: 205.13 g/mol
InChI Key: STNMHOIAVBHDGF-UHFFFAOYSA-N
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Description

Significance of Aryl Aldehydes as Versatile Synthetic Intermediates

Aryl aldehydes, characterized by a formyl group (-CHO) attached to an aromatic ring, are fundamental building blocks in organic synthesis. The aldehyde functional group is highly versatile and can participate in a plethora of chemical transformations. These include nucleophilic addition reactions, Wittig reactions, and the formation of Schiff bases, which are crucial steps in the construction of more complex molecular architectures. This reactivity makes aryl aldehydes indispensable starting materials for the synthesis of a wide array of organic compounds.

Distinctive Contributions of Fluorine-Containing Moieties in Molecular Design

The introduction of fluorine or fluorinated groups into organic molecules can impart a range of desirable properties. These modifications are a key strategy in medicinal chemistry to enhance the biological and physicochemical characteristics of a compound. mdpi.com

The trifluoromethoxy group (-OCF3) is a powerful electron-withdrawing substituent that can significantly influence the properties of an aromatic ring. It is known to increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Furthermore, the trifluoromethoxy group can enhance the metabolic stability of a compound by blocking sites susceptible to enzymatic degradation. There are several FDA-approved drugs that contain the trifluoromethoxy group, highlighting its importance in pharmaceutical design. mdpi.com These include riluzole, used for amyotrophic lateral sclerosis, and sonidegib, a cancer therapeutic. mdpi.com

The amino group (-NH2) is another crucial functional group that profoundly affects the reactivity of an aromatic system. As an electron-donating group, it activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The presence of an amino group also provides a site for a variety of chemical modifications, such as acylation, alkylation, and diazotization, further expanding the synthetic utility of the molecule. Additionally, the amino group can serve as a key pharmacophoric element in drug design, engaging in hydrogen bonding interactions with biological targets.

Overview of 2-Amino-5-(trifluoromethoxy)benzaldehyde in Contemporary Organic Chemistry Research

This compound is a unique trifunctional molecule that combines the reactivity of an aldehyde with the electronic effects of both an electron-donating amino group and a strongly electron-withdrawing trifluoromethoxy group. This distinct substitution pattern makes it a highly valuable and versatile building block in modern organic synthesis. Its potential applications span from the development of novel pharmaceuticals and agrochemicals to the creation of advanced materials. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular scaffolds.

The primary amino group and the aldehyde functionality of this compound are key reactive sites. For instance, the amino group can readily undergo condensation reactions with carbonyl compounds to form Schiff bases, while the aldehyde can participate in various carbon-carbon bond-forming reactions. This dual reactivity, coupled with the modulating influence of the trifluoromethoxy group, positions this compound as a significant tool for synthetic chemists.

Below are the key chemical properties of this compound:

PropertyValue
Molecular Formula C8H6F3NO
Molecular Weight 189.14 g/mol
CAS Number 1288999-05-2
Appearance White to yellow powder or crystals
Purity Typically ≥95%

Data sourced from chemical supplier information. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-1-2-7(12)5(3-6)4-13/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNMHOIAVBHDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274640
Record name 2-Amino-5-(trifluoromethoxy)benzaldehyde
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Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215124-43-9
Record name 2-Amino-5-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215124-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Trifluoromethoxy Benzaldehyde

Electronic Effects of the Trifluoromethoxy Group on Aromatic Reactivity

The trifluoromethoxy (-OCF3) group is a unique substituent that significantly impacts the electronic environment of the benzene (B151609) ring. Its effects are a combination of strong inductive withdrawal and weak resonance donation, which collectively influence the molecule's reactivity in aromatic transformations.

Inductive and Resonance Contributions of the -OCF3 Moiety

The primary electronic influence of the trifluoromethoxy group is a potent electron-withdrawing inductive effect (-I). This is due to the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, consequently, the O-CF3 bond, drawing electron density away from the aromatic ring through the sigma bond framework. mdpi.com

In contrast to its strong inductive effect, the -OCF3 group exhibits a weak resonance-donating effect (+R). The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. However, this donation is significantly attenuated compared to a methoxy (B1213986) (-OCH3) group. The electron-withdrawing fluorine atoms pull electron density from the oxygen, reducing the availability of its lone pairs for donation. Furthermore, studies suggest that trifluoromethoxybenzenes favor a conformation where the O-CF3 bond is orthogonal to the plane of the aryl ring, which hinders effective overlap between the oxygen lone-pair orbitals and the ring's π-system. rsc.org

SubstituentInductive EffectResonance EffectHammett Constant (σp)
-NH2 (Amino)-I (Weak)+R (Strong)-0.66
-OCF3 (Trifluoromethoxy)-I (Strong)+R (Weak)+0.35
-CHO (Aldehyde)-I (Moderate)-R (Moderate)+0.42

Regioselectivity and Rate Enhancement/Retardation in Aromatic Transformations

In 2-Amino-5-(trifluoromethoxy)benzaldehyde, the directing effects are as follows:

-NH2 group (at C2): Strongly directs incoming electrophiles to the ortho (C3) and para (C6) positions.

-OCF3 group (at C5): Weakly directs to its meta positions (C2, C6).

-CHO group (at C1): Directs to its meta positions (C3, C5).

The directing influences of the substituents are combined. The powerful activating effect of the amino group is expected to dominate, making the ring more reactive than benzene rings substituted solely with deactivating groups. The positions most activated for electrophilic attack would be C3 and C6, where the directing effects of the -NH2 and the deactivating groups align or are less sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is para to the strongly activating amino group and meta to the trifluoromethoxy group.

Transformations Involving the Aldehyde Functionality

The aldehyde group is a key site of reactivity in this compound, primarily participating in reactions involving nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions to the Carbonyl Group

Aldehydes readily undergo nucleophilic addition, where a nucleophile attacks the partially positive carbonyl carbon, leading to a tetrahedral alkoxide intermediate that is subsequently protonated to form an alcohol. libretexts.org The rate of this reaction is highly sensitive to the electronic properties of the aromatic ring.

In this compound, the electrophilicity of the carbonyl carbon is modulated by the competing electronic effects of the ring substituents.

Electron-donating effect: The amino group at the ortho position donates electron density into the ring via resonance, which can be delocalized to the carbonyl group. This effect reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus decreasing its reactivity toward nucleophiles compared to unsubstituted benzaldehyde (B42025). libretexts.org

Electron-withdrawing effect: The trifluoromethoxy group at the meta position (relative to the aldehyde) withdraws electron density inductively, increasing the electrophilicity of the carbonyl carbon and enhancing its reactivity.

The net reactivity of the aldehyde is a balance of these opposing influences. While aromatic aldehydes are generally less reactive than aliphatic aldehydes due to resonance stabilization, the presence of the strong electron-withdrawing -OCF3 group likely makes the carbonyl carbon of this molecule more susceptible to nucleophilic attack than other aminobenzaldehydes. researchgate.net

Benzaldehyde DerivativeKey Substituent EffectPredicted Relative Reactivity toward Nucleophiles
4-NitrobenzaldehydeStrongly withdrawing (-NO2)High
Benzaldehyde(Reference)Moderate
This compoundDonating (-NH2) and Withdrawing (-OCF3)Moderate
4-AminobenzaldehydeStrongly donating (-NH2)Low

Condensation Reactions with Nitrogen Nucleophiles: Schiff Base and Hemiaminal Formation

A characteristic reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. sciencepublishinggroup.com The reaction proceeds via a two-step mechanism. First, the amine acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate called a hemiaminal or carbinolamine. This intermediate is typically unstable and subsequently eliminates a molecule of water to form the stable C=N double bond of the Schiff base. sciencepublishinggroup.comijmpr.in

This compound readily undergoes this reaction with various primary amines. The rate of both the initial nucleophilic attack and the subsequent dehydration can be influenced by the electronic nature of the benzaldehyde derivative. The formation of the initial hemiaminal is often the rate-determining step and is subject to the same electronic factors described for general nucleophilic additions. In some cases, particularly with electron-withdrawing groups on the aldehyde, the hemiaminal intermediate can be stable enough to be isolated or observed spectroscopically.

Reactivity in Cycloaddition and Annulation Sequences

The functional groups within this compound provide handles for its participation in various cycloaddition and annulation reactions to construct more complex heterocyclic systems.

[3+2] Cycloadditions: The condensation of an aldehyde with an α-amino acid can generate an azomethine ylide via decarboxylation. This 1,3-dipole can then undergo a [3+2] cycloaddition with a suitable dipolarophile, such as a maleimide (B117702) or another electron-deficient alkene, to form a pyrrolidine (B122466) ring. nih.gov While this involves an external amine source, the aldehyde functionality of the title compound is a key reactant in forming the necessary dipole.

Annulation Reactions: Annulation reactions, which involve the formation of a new ring onto an existing one, are also possible. For instance, cascade reactions involving benzaldehydes, anilines, and alkynes have been used to synthesize complex fused ring systems like dibenzo[a,f]quinolizinium salts through C-H annulation. nih.gov The presence of both an aniline-like moiety and a benzaldehyde within the same molecule suggests potential for intramolecular annulation strategies or participation in multicomponent reactions leading to polycyclic structures. rsc.org

Reactivity Modulated by the ortho-Amino Group

The ortho-amino group plays a pivotal role in the reactivity of this compound, primarily through its nucleophilic character and its ability to engage in intramolecular interactions. These characteristics facilitate specific reaction pathways, leading to the formation of complex molecular architectures.

Intramolecular Cyclization Pathways

A prominent reaction pathway for this compound is intramolecular cyclization, often observed in the synthesis of quinoline (B57606) derivatives. The Friedländer annulation is a classic example of such a transformation, where an o-aminobenzaldehyde reacts with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.com

In the context of this compound, the reaction is initiated by the formation of a Schiff base intermediate through the condensation of the amino group with the carbonyl compound. This is followed by an intramolecular aldol-type condensation, leading to cyclization and subsequent dehydration to yield the aromatic quinoline ring. The trifluoromethoxy group at the 5-position of the benzaldehyde ring influences the electron density of the aromatic system, which in turn can affect the rate and efficiency of the cyclization process.

The general mechanism for the Friedländer synthesis of a quinoline derivative from this compound is depicted below:

Step 1: Schiff Base Formation The amino group of this compound attacks the carbonyl carbon of a reaction partner (e.g., a ketone), followed by dehydration to form an imine (Schiff base).

Step 2: Tautomerization and Cyclization The Schiff base undergoes tautomerization to form an enamine, which then acts as a nucleophile in an intramolecular attack on the aldehyde carbonyl carbon, leading to the formation of a six-membered ring.

Step 3: Dehydration The cyclic intermediate readily undergoes dehydration to form the stable, aromatic quinoline ring system.

Table 1: Key Factors in the Intramolecular Cyclization of this compound

FactorDescriptionInfluence on Reaction
Nucleophilicity of the Amino Group The lone pair of electrons on the nitrogen atom of the amino group initiates the reaction by attacking a carbonyl carbon.Essential for the initial condensation step to form the Schiff base intermediate.
Electrophilicity of the Aldehyde Carbonyl The partial positive charge on the carbonyl carbon makes it susceptible to nucleophilic attack.A key factor in the intramolecular cyclization step.
Presence of an α-Methylene Group in the Reaction Partner A proton on the carbon adjacent to the carbonyl group in the reaction partner is acidic and can be removed to form an enolate or enamine.Necessary for the cyclization step of the Friedländer synthesis.
Stability of the Quinoline Product The aromaticity of the resulting quinoline ring provides a strong thermodynamic driving force for the reaction.Favors the forward reaction and leads to high yields of the cyclized product.
Electronic Effect of the Trifluoromethoxy Group The -OCF3 group is electron-withdrawing, which can influence the reactivity of the aromatic ring and the amino group.Can modulate the rate of reaction and the stability of intermediates.

Hydrogen Bonding Influence on Reaction Pathways

Intramolecular hydrogen bonding between the hydrogen atoms of the ortho-amino group and the oxygen atom of the aldehyde group can significantly influence the reactivity of this compound. This non-covalent interaction can pre-organize the molecule into a conformation that is favorable for certain reactions and can also activate the carbonyl group. mdpi.com

The formation of a six-membered ring through intramolecular hydrogen bonding brings the amino and aldehyde groups into close proximity. mdpi.com This proximity can facilitate intramolecular reactions and can also influence the stereochemical outcome of reactions.

Furthermore, the hydrogen bond can increase the electrophilicity of the carbonyl carbon. By withdrawing electron density from the carbonyl oxygen, the hydrogen bond enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govnih.gov This activation can lead to increased reaction rates for processes such as imine formation and subsequent cyclization reactions. nih.gov

The stabilization of transition states is another important consequence of intramolecular hydrogen bonding. nih.gov In reactions involving nucleophilic attack on the carbonyl group, the developing negative charge on the oxygen atom can be stabilized by the hydrogen bond, thereby lowering the activation energy of the reaction. nih.gov

Table 2: Influence of Intramolecular Hydrogen Bonding on the Reactivity of this compound

InfluenceMechanistic DescriptionConsequence
Conformational Pre-organization The molecule is held in a specific conformation where the amino and aldehyde groups are in close proximity.Facilitates intramolecular reactions and can influence stereoselectivity.
Activation of the Carbonyl Group The hydrogen bond withdraws electron density from the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.Enhances the rate of nucleophilic attack on the aldehyde.
Stabilization of Transition States The developing negative charge on the carbonyl oxygen during a nucleophilic attack is stabilized by the hydrogen bond.Lowers the activation energy of the reaction, leading to faster reaction rates.

Applications of 2 Amino 5 Trifluoromethoxy Benzaldehyde As a Building Block in Organic Synthesis

Synthesis of Novel Heterocyclic Architectures

The strategic placement of reactive functional groups on the aromatic ring of 2-Amino-5-(trifluoromethoxy)benzaldehyde makes it an ideal starting material for various cyclization and condensation reactions, leading to the formation of diverse heterocyclic scaffolds.

Precursor for Quinoline (B57606) and Chromene Derivatives

The structure of this compound is well-suited for the synthesis of quinoline derivatives, a class of heterocycles with significant applications. researchgate.net The Friedländer annulation, a classical method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester). researchgate.net In this context, this compound serves as the 2-aminoaryl aldehyde component, reacting with various carbonyl compounds to yield highly functionalized 6-(trifluoromethoxy)quinolines. Multicomponent reactions (MCRs) have also emerged as an efficient strategy for constructing complex quinoline architectures in a single step. rsc.org

Similarly, this benzaldehyde (B42025) derivative is a key component in the synthesis of 2-amino-4H-chromenes. These compounds are typically assembled through a one-pot, three-component reaction involving an aldehyde, malononitrile, and an activated phenol (B47542), such as 2-naphthol. orgchemres.orgchemmethod.com The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol and subsequent intramolecular cyclization. chemmethod.com The use of this compound in this reaction introduces both the amino and trifluoromethoxy groups into the final chromene structure, which can be valuable for modulating the molecule's properties.

Derivative ClassStarting MaterialKey Reaction TypeResulting Scaffold
Quinoline This compoundFriedländer Annulation6-(trifluoromethoxy)quinoline
Chromene This compoundThree-Component Reaction2-Amino-4H-chromene with trifluoromethoxy substituent

Formation of Pyrazole (B372694) and Pyrimidine (B1678525) Compounds

The dual functionality of this compound allows for its application in the synthesis of pyrazoles and pyrimidines. The synthesis of pyrazoles often involves the condensation of a 1,3-dielectrophile with a hydrazine (B178648) derivative. beilstein-journals.orgbeilstein-journals.org While not a direct precursor, the aldehyde group can be transformed into a component of a 1,3-dicarbonyl system, which can then undergo cyclization with hydrazine to form a pyrazole ring bearing the 4-(trifluoromethoxy)phenyl substituent. Multicomponent strategies have also been developed for the efficient synthesis of highly substituted pyrazoles. nih.gov

For pyrimidine synthesis, the de novo pathway involves the construction of the ring from simpler acyclic precursors. nih.govresearchgate.net The aldehyde and amino groups of this compound can participate in multicomponent reactions, such as the Biginelli reaction or variations thereof. For instance, the aldehyde can condense with a β-dicarbonyl compound and a urea (B33335) or thiourea (B124793) derivative. The amino group on the phenyl ring can then be utilized for subsequent annulation reactions to create fused pyrimidine systems, such as pyrimido[4,5-b]quinolines. nih.gov

HeterocycleGeneral Synthetic ApproachRole of this compound
Pyrazole Condensation of a 1,3-dicarbonyl compound with hydrazine. beilstein-journals.orgCan be modified to incorporate the 1,3-dicarbonyl moiety for subsequent cyclization.
Pyrimidine Multicomponent condensation (e.g., Biginelli reaction). nih.govThe aldehyde group reacts with a β-dicarbonyl compound and urea/thiourea.

Application in the Construction of Thiazole (B1198619) and Thiadiazole Systems

This compound is a valuable precursor for synthesizing thiazole and thiadiazole heterocycles. The Hantzsch thiazole synthesis is a common method, involving the reaction of an α-haloketone with a thioamide. derpharmachemica.com The aldehyde group of the starting material can be converted to an α-haloketone, which then undergoes cyclocondensation with a thiourea derivative to yield a 2-aminothiazole. derpharmachemica.com This places the 2-amino-5-(trifluoromethoxy)phenyl group at a specific position on the thiazole ring.

The synthesis of 1,3,4-thiadiazoles can be achieved by reacting the aldehyde with a thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. nih.gov This intermediate can then undergo oxidative cyclization, often mediated by reagents like ferric chloride or iodine, to furnish 2-amino-5-substituted-1,3,4-thiadiazole derivatives. nih.govnih.gov These compounds are recognized for their wide range of biological activities. uobaghdad.edu.iqdovepress.com

Utility in the Synthesis of Other Fused and Polycyclic Heterocycles

The utility of this compound extends to the construction of more complex fused and polycyclic heterocyclic systems. nih.gov The primary heterocycles synthesized in the aforementioned sections, such as quinolines or pyrimidines, contain functional groups that can be used for further ring-forming reactions. For example, a quinoline derivative synthesized via the Friedländer reaction can be further functionalized and cyclized to create more elaborate polycyclic structures. rsc.org Similarly, the amino group on the initial benzaldehyde can be diazotized and converted into an azide, which can then undergo thermal or photochemical cyclization to form fused systems. nih.gov This versatility allows for the generation of complex molecular scaffolds from a relatively simple starting material. rsc.org

Development of Fluorinated Small Molecules for Chemical Research

The presence of the trifluoromethoxy (-OCF3) group makes this compound a highly valuable starting material for the synthesis of fluorinated small molecules. cymitquimica.com Fluorine and fluorine-containing groups are of immense interest in medicinal chemistry and materials science due to their unique electronic properties. nih.govchemimpex.com The -OCF3 group, in particular, is a strong electron-withdrawing group that can significantly alter the physicochemical properties of a molecule. It is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. By incorporating this compound into synthetic schemes, researchers can readily introduce this beneficial moiety into a wide range of molecular frameworks, facilitating the development of new research tools and potential therapeutic agents.

Intermediate in the Preparation of Agrochemical Precursors

The structural motifs derived from this compound are also relevant to the agrochemical industry. Fluorinated compounds, particularly those containing trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups, are prevalent in modern herbicides, insecticides, and fungicides. chemimpex.com The electron-withdrawing nature of these groups can enhance the biological activity and metabolic stability of the agrochemicals. The heterocyclic systems, such as pyrazoles and quinolines, that can be synthesized from this building block are common scaffolds in commercial agrochemical products. Therefore, this compound serves as a key intermediate for accessing novel, fluorinated precursors for the development of next-generation crop protection agents.

Despite extensive research, no specific applications of This compound in advanced material science have been documented in readily available scientific literature. While the molecular structure of this compound, featuring an amine, a benzaldehyde, and a trifluoromethoxy group, suggests its potential as a versatile building block in polymer and material synthesis, concrete examples of its use in this field are not present in the reviewed sources.

The presence of the reactive amine and aldehyde functionalities makes it a suitable candidate for the synthesis of Schiff bases and, subsequently, poly(Schiff base)s. These materials are known for their interesting optical and electronic properties. The trifluoromethoxy group could impart desirable characteristics such as increased thermal stability, solubility in organic solvents, and a low dielectric constant to the resulting materials.

Furthermore, the amine group allows for its potential use as a monomer in the synthesis of high-performance polymers like polyimides. Fluorinated polyimides are of particular interest in the microelectronics and aerospace industries due to their excellent thermal stability, chemical resistance, and low dielectric constants.

However, without specific research findings, any discussion on its role in advanced material science remains speculative. There are no detailed research findings or data tables available to be presented.

Spectroscopic Characterization for Structural Elucidation of 2 Amino 5 Trifluoromethoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the determination of molecular structure. By observing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-Amino-5-(trifluoromethoxy)benzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the amino group.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the primary amino group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration, but generally appears in the range of δ 4.0-6.0 ppm.

The aromatic region will display a more complex pattern due to the substitution on the benzene (B151609) ring. The three aromatic protons will exhibit specific splitting patterns based on their coupling with neighboring protons. The proton ortho to the aldehyde group is expected to be the most deshielded of the aromatic protons. The proton between the amino and trifluoromethoxy groups will likely be a doublet, and the proton ortho to the amino group will also appear as a doublet, with coupling constants typical for ortho and meta relationships.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aldehyde H 9.8 - 10.2 Singlet
Aromatic H 7.0 - 7.5 Multiplet

Note: Predicted values are based on analogous compounds and theoretical calculations.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded, with a characteristic chemical shift expected in the range of δ 190-200 ppm. The aromatic carbons will resonate between δ 110 and 160 ppm. The carbon atom attached to the electron-donating amino group will be shielded and appear at a lower chemical shift, while the carbon bonded to the electron-withdrawing trifluoromethoxy group will be deshielded. The carbon of the trifluoromethoxy group itself will be observed as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aldehyde C=O 190 - 195
Aromatic C-NH₂ 145 - 150
Aromatic C-OCF₃ 140 - 145
Other Aromatic C 115 - 130

Note: Predicted values are based on analogous compounds and theoretical calculations.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum will provide a definitive signal for the trifluoromethoxy (-OCF₃) group. This group is expected to exhibit a single sharp resonance, as the three fluorine atoms are chemically equivalent. The chemical shift of the -OCF₃ group is typically found in the range of δ -56 to -60 ppm relative to a standard such as CFCl₃. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the -OCF₃ structure.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the amino group. The chemical shift of the amino group in this compound is expected to fall within the typical range for primary aromatic amines. This is generally between δ -300 and -340 ppm relative to nitromethane. The precise chemical shift can be influenced by solvent effects and hydrogen bonding.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound will display characteristic absorption bands corresponding to the vibrations of its various functional groups.

The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹ in the IR spectrum. The C-H stretching vibration of the aldehyde group will be visible around 2720-2820 cm⁻¹. The strong carbonyl (C=O) stretching vibration of the aldehyde is a prominent feature and is expected to appear around 1680-1700 cm⁻¹.

The C-F stretching vibrations of the trifluoromethoxy group will give rise to strong absorptions in the region of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.

Raman spectroscopy will complement the IR data. Non-polar bonds, such as the C=C bonds of the aromatic ring, often produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule are also typically more Raman active.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amino (-NH₂) N-H Stretch 3300 - 3500 Medium (IR)
Aldehyde (-CHO) C-H Stretch 2720 - 2820 Medium (IR)
Aldehyde (-CHO) C=O Stretch 1680 - 1700 Strong (IR)
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Strong (IR, Raman)

Note: Expected values are based on characteristic group frequencies.

Analysis of Hydrogen Bonding Interactions and Molecular Conformations

The molecular structure of this compound allows for the potential formation of intramolecular hydrogen bonds, which significantly influence its conformation and reactivity. The interaction between the hydrogen atoms of the amino group and the oxygen atom of the aldehyde group, as well as the trifluoromethoxy group, can be investigated using various spectroscopic and computational methods.

In related aminobenzamide structures, strong intramolecular hydrogen bonds between an amide oxygen and an amine hydrogen have been confirmed through spectroscopic and crystallographic studies. nih.gov For this compound, a similar intramolecular hydrogen bond between the amino group (-NH₂) and the aldehyde group (-CHO) is anticipated. This interaction would lead to the formation of a stable six-membered ring, affecting the planarity of the molecule and the rotational freedom of the substituent groups.

Table 1: Predicted Conformational and Hydrogen Bonding Characteristics

Interaction/Parameter Predicted Feature Rationale/Supporting Evidence
Intramolecular Hydrogen Bonding Presence of an N-H···O=C hydrogen bond Formation of a stable six-membered ring, as seen in analogous aminobenzamides. nih.gov
Trifluoromethoxy Group Conformation Orthogonal to the benzene ring Steric and electronic effects, consistent with computational studies on trifluoromethoxybenzenes. nih.govbeilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the fragmentation pathways of this compound, confirming its elemental composition and providing structural insights. The molecular weight of this compound is 205.14 g/mol .

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) is expected to show characteristic losses of functional groups. For benzaldehyde (B42025) derivatives, common fragmentation pathways include the loss of a hydrogen atom (M-1) to form a stable acylium ion, and the loss of the formyl radical (M-29) to generate a phenyl cation. docbrown.info The presence of the amino and trifluoromethoxy substituents will further influence the fragmentation.

Primary aromatic amines often exhibit the loss of ammonia (B1221849) (NH₃). hnxb.org.cn The trifluoromethoxy group may lead to fragments arising from the cleavage of the C-O bond or the loss of fluorine atoms. The analysis of the resulting fragment ions allows for a detailed reconstruction of the molecule's structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
205 [C₈H₆F₃NO]⁺• Molecular Ion (M⁺•)
204 [C₈H₅F₃NO]⁺ Loss of H• from the aldehyde or amino group
176 [C₇H₅F₃N]⁺ Loss of the formyl radical (•CHO)
188 [C₈H₃F₃O]⁺ Loss of ammonia (NH₃)

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for predictions of its solid-state organization.

The crystal packing of substituted benzaldehyde derivatives is often governed by a combination of weak intermolecular interactions, including C-H···O hydrogen bonds, π-π stacking, and halogen bonding. nih.govbeilstein-journals.org In the case of this compound, the amino group can act as a hydrogen-bond donor, while the aldehyde oxygen and the fluorine atoms of the trifluoromethoxy group can act as hydrogen-bond acceptors, leading to the formation of complex supramolecular assemblies. acs.orgnih.gov

Table 3: Predicted X-ray Crystallographic Parameters and Supramolecular Interactions

Parameter/Interaction Predicted Observation Basis for Prediction
Intramolecular Geometry Planar aminobenzaldehyde moiety with an orthogonal trifluoromethoxy group. Spectroscopic and computational data on related compounds. nih.govnih.gov
Intermolecular Hydrogen Bonding N-H···O, N-H···F, and C-H···O interactions. Presence of hydrogen-bond donors (NH₂) and acceptors (C=O, OCF₃). nih.govbeilstein-journals.org
π-π Stacking Offset face-to-face stacking of aromatic rings. Common packing motif in aromatic compounds. nih.gov

| Supramolecular Assembly | Formation of one-, two-, or three-dimensional networks. | Directed by the combination of hydrogen bonding and π-π stacking interactions. acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

Benzaldehyde itself shows a strong π → π* transition around 250 nm and a weaker n → π* transition at longer wavelengths. researchgate.netnist.govrsc.org The presence of the electron-donating amino group and the electron-withdrawing trifluoromethoxy group on the benzene ring will cause shifts in the absorption maxima (λmax). The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift of the π → π* transition due to increased conjugation. The trifluoromethoxy group's electronic effect is more complex but is generally electron-withdrawing, which could lead to further shifts in the absorption bands.

The position of the absorption maxima can also be influenced by the solvent polarity, a phenomenon known as solvatochromism. acs.org In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transition may show a bathochromic shift.

Table 4: Predicted UV-Vis Absorption Data for this compound

Transition Type Predicted λmax Range (nm) Influencing Factors
π → π* 260 - 300 Conjugated system of the benzene ring, aldehyde, and amino group.

Computational and Theoretical Investigations of 2 Amino 5 Trifluoromethoxy Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. rsc.org DFT is based on the principle that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. rsc.org

Geometry Optimization: One of the primary applications of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state structure—by finding the geometry that corresponds to the minimum energy on the potential energy surface. For 2-Amino-5-(trifluoromethoxy)benzaldehyde, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. For example, in a DFT study on 4-(Dimethylamino) Benzaldehyde (B42025) using the B3LYP functional, the optimized bond lengths and angles were found to be in close agreement with experimental data. nih.gov A similar process would confirm the planarity of the benzene (B151609) ring in this compound and determine the precise orientations of the amino, aldehyde, and trifluoromethoxy groups.

Energy Landscapes: By calculating the energy of the molecule at various geometries, a potential energy surface (PES), or energy landscape, can be mapped. This landscape is crucial for identifying stable isomers, transition states, and low-energy conformational pathways. For instance, calculations on different conformers reveal their relative stabilities and the energy barriers separating them.

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Substituted Benzaldehyde. Note: This data is representative of typical DFT outputs for a molecule like 4-(Dimethylamino) Benzaldehyde and is provided for illustrative purposes.

ParameterBond/AngleCalculated Value (B3LYP)
Bond LengthC=O1.22 Å
Bond LengthC-N1.37 Å
Bond AngleC-C-H (aldehyde)120.5°
Bond AngleC-C-N121.0°
Dihedral AngleRing-CHO~0° (planar)

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. montclair.edu The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). rsc.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. cymitquimica.com A small gap suggests the molecule is more reactive and polarizable. cymitquimica.com

For a molecule like this compound, the electron-donating amino group would be expected to contribute significantly to the HOMO, while the electron-withdrawing aldehyde and trifluoromethoxy groups would influence the LUMO. In a study on 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, the HOMO was localized on the electron-donating azo unit, and the LUMO was on the electron-accepting oxime region, indicating the direction of intramolecular charge transfer. malayajournal.org

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. cymitquimica.com For this compound, the MEP map would likely show negative potential around the oxygen atom of the aldehyde group and the nitrogen of the amino group, identifying them as sites for electrophilic interaction. cymitquimica.com The hydrogen atoms of the amino group and the aldehyde proton would exhibit positive potential. cymitquimica.com

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors. Note: This data is based on calculations for similar aromatic compounds and serves as an example.

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.27
LUMO EnergyELUMO-2.51
Energy GapΔE3.76
Chemical Hardnessη1.88
Electronegativityχ4.39
Electrophilicity Indexω5.13

Exploration of Tautomeric Forms and Their Relative Stabilities

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For this compound, potential tautomerism could involve the amino group, leading to an imino form. Computational methods, particularly DFT, are used to calculate the energies of these different tautomeric forms. dergipark.org.tr

By comparing the Gibbs free energies of the optimized structures of each tautomer, their relative stabilities can be determined. dergipark.org.tr For most aromatic amines, the amino tautomer is significantly more stable than the imino form. Computational studies on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, for instance, calculated the energy barrier for the conversion between amino and imino tautomers, confirming the greater stability of the amino form. nih.gov Similar calculations for this compound would quantify this stability difference and determine the energy barrier for tautomerization.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is instrumental in mapping out the detailed steps of a chemical reaction, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Activation Energy Calculations

A reaction mechanism is a sequence of elementary steps leading from reactants to products. Each step passes through a high-energy state known as the transition state (TS). Locating the geometry of the TS and calculating its energy are crucial for understanding the reaction's kinetics.

Computational methods can search the potential energy surface for these transition states, which are first-order saddle points (a maximum in one direction and a minimum in all others). The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. A higher activation energy corresponds to a slower reaction. For reactions involving this compound, such as condensation or cyclization, DFT calculations could identify the key transition states and their associated activation energies. rsc.org

Computational Modeling of Reaction Pathways

By connecting reactants, intermediates, transition states, and products, a complete reaction pathway can be computationally modeled. This involves calculating the energies of all stationary points along the reaction coordinate. The resulting energy profile provides a detailed picture of the mechanism, showing whether the reaction is stepwise or concerted and identifying the rate-determining step (the step with the highest activation energy).

For example, in a multicomponent reaction like the Betti reaction involving an aminobenzylnaphthol, computational studies can be employed to explore the mechanism and predict the feasibility of different pathways. mdpi.com For this compound, modeling its reaction with a nucleophile would involve calculating the energies of the initial reactant complex, the transition state for nucleophilic addition to the aldehyde, any resulting intermediates, and the final product, thereby fully characterizing the reaction mechanism. rsc.org

Prediction of Spectroscopic Parameters via Theoretical Calculations

Theoretical calculations are invaluable tools for predicting and interpreting the spectroscopic data of molecules. For this compound, computational methods can simulate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, offering insights into its structural and electronic environment.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry, often employing DFT methods such as B3LYP with a basis set like 6-311+G(d,p). comporgchem.com This approach involves optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors. These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide predicted chemical shifts that often show good agreement with experimental data. modgraph.co.uk Although specific calculations for this compound are not published, the expected chemical shifts can be estimated based on the known electronic effects of the amino (-NH₂), trifluoromethoxy (-OCF₃), and aldehyde (-CHO) substituents on the aromatic ring. The amino group typically acts as an electron-donating group, causing upfield shifts (lower ppm), particularly at the ortho and para positions. Conversely, the aldehyde and trifluoromethoxy groups are electron-withdrawing, leading to downfield shifts (higher ppm) for nearby protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical values based on established substituent effects and computational studies of analogous compounds.

¹H NMR
Proton Predicted Chemical Shift (δ, ppm)
CHO 9.8 - 10.0
H-3 7.2 - 7.4
H-4 6.8 - 7.0
H-6 7.5 - 7.7

¹³C NMR

Carbon Predicted Chemical Shift (δ, ppm)
C=O 190 - 192
C-1 (C-CHO) 120 - 122
C-2 (C-NH₂) 148 - 150
C-3 118 - 120
C-4 115 - 117
C-5 (C-OCF₃) 145 - 147
C-6 125 - 127

Studies on similar substituted benzaldehydes, such as 2-chloro-6-fluoro benzaldehyde and 4-phenylbenzaldehyde, have demonstrated the accuracy of DFT methods (e.g., B3LYP) in predicting vibrational spectra. researchgate.netnih.gov Based on these studies, a table of expected characteristic frequencies for this compound can be compiled.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on computational studies of molecules with similar functional groups.

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Asymmetric Stretch -NH₂ 3450 - 3550
N-H Symmetric Stretch -NH₂ 3350 - 3450
Aromatic C-H Stretch Ar-H 3000 - 3100
Aldehyde C-H Stretch -(C=O)H 2700 - 2900
C=O Stretch -CHO 1680 - 1710
Aromatic C=C Stretch Ar C=C 1550 - 1620
N-H Scissoring -NH₂ 1580 - 1650
C-O-C Asymmetric Stretch Ar-O-CF₃ 1250 - 1300
C-F Stretch -OCF₃ 1100 - 1250

Advanced Computational Approaches for Reactivity Prediction

Beyond spectroscopy, computational methods are powerful tools for predicting the chemical reactivity of a molecule. By analyzing the electronic structure, it is possible to identify the most probable sites for electrophilic and nucleophilic attack. Key methods for this include Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbital (FMO) Analysis FMO theory is a cornerstone of reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijaresm.comrsc.org

HOMO: This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons. The areas where the HOMO is localized are the most likely sites for electrophilic attack. In this compound, the electron-donating amino group is expected to significantly influence the HOMO, concentrating it on the aromatic ring, particularly at the positions ortho and para to the -NH₂ group.

LUMO: This orbital represents the region most capable of accepting electrons. The areas where the LUMO is localized are the most probable sites for nucleophilic attack. The electron-withdrawing aldehyde and trifluoromethoxy groups will likely lower the energy of the LUMO and localize it near the aldehyde carbonyl carbon and the aromatic carbons attached to these withdrawing groups.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ijaresm.com

Molecular Electrostatic Potential (MEP) Mapping An MEP map provides a visual representation of the charge distribution across a molecule's surface. researchgate.netthaiscience.info It is color-coded to indicate different regions of electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These are the most likely sites for an attack by an electrophile. For this compound, negative potential is expected around the oxygen atom of the carbonyl group and potentially on the aromatic ring due to the influence of the amino group. researchgate.netyoutube.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are the most likely sites for a nucleophilic attack. Positive potential is anticipated around the hydrogen atoms of the amino group and, most significantly, the carbon atom of the aldehyde group. walisongo.ac.iduwosh.edu

Together, FMO and MEP analyses provide a comprehensive, albeit theoretical, picture of the reactivity of this compound, guiding the prediction of its behavior in chemical reactions. thaiscience.info

Table of Mentioned Chemical Compounds

Compound Name
This compound
2-chloro-6-fluoro benzaldehyde
4-phenylbenzaldehyde
4-(hydroxymethyl)benzaldehyde

Q & A

Basic Synthesis: How is 2-Amino-5-(trifluoromethoxy)benzaldehyde synthesized?

Methodological Answer:
A common approach involves condensation reactions between substituted benzaldehydes and amino precursors. For example, refluxing a substituted benzaldehyde (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with an amino compound in absolute ethanol and glacial acetic acid under reflux for 4 hours, followed by solvent evaporation and purification . Adjusting stoichiometry and reaction time can optimize yield. The trifluoromethoxy group is typically introduced via electrophilic substitution or via pre-functionalized intermediates.

Basic Characterization: What analytical techniques confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the aldehyde proton (~9-10 ppm) and aromatic/amino group positions. 19^{19}F NMR identifies the trifluoromethoxy group (-OCF3_3) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C8_8H6_6F3_3NO2_2: 221.04 g/mol) .
  • IR Spectroscopy : Stretching frequencies for -CHO (~1700 cm1^{-1}) and -NH2_2 (~3300 cm1^{-1}) are critical .

Advanced Reactivity: How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
The -OCF3_3 group is electron-withdrawing, deactivating the benzene ring and directing electrophiles to meta/para positions. This alters reaction pathways in:

  • Aldehyde Oxidation : Controlled oxidation (e.g., KMnO4_4) converts -CHO to -COOH, but the -OCF3_3 group may require protecting strategies to avoid side reactions .
  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection to overcome steric and electronic hindrance from -OCF3_3 .

Advanced Stability: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation of the aldehyde group .
  • Light Sensitivity : Store in amber glassware to avoid photodegradation.
  • Moisture Control : Use molecular sieves in storage containers, as hydrolysis of -OCF3_3 can occur in humid conditions .

Advanced Data Contradictions: How to resolve conflicting spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Combine NMR, MS, and IR data. For ambiguous peaks, use 2D NMR (e.g., HSQC, HMBC) to assign connectivity .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism between aldehyde and enol forms) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Biological Activity Studies: How to design experiments to evaluate its biological activity?

Methodological Answer:

  • In Vitro Assays : Test against enzyme targets (e.g., kinases) using fluorescence-based assays. Include controls for aldehyde reactivity (e.g., Schiff base formation with amines) .
  • Cytotoxicity Screening : Use MTT assays on cell lines, accounting for potential metabolic interference from the -CF3_3 group .
  • Docking Studies : Model interactions with proteins (e.g., using AutoDock Vina) to rationalize activity .

Computational Applications: How to predict physicochemical properties using computational tools?

Methodological Answer:

  • Lipophilicity (LogP) : Use ChemAxon or ACD/Labs to estimate LogP, critical for pharmacokinetic profiling. The -OCF3_3 group increases hydrophobicity .
  • pKa Prediction : Tools like MarvinSketch predict aldehyde proton acidity (pKa ~7-8) and amino group basicity .
  • Reactivity Descriptors : DFT calculations (e.g., HOMO-LUMO gaps) assess electrophilicity for reaction planning .

Multi-Step Synthesis: How is this compound utilized in synthesizing heterocycles?

Methodological Answer:

  • Benzimidazole Formation : React with o-phenylenediamine under acidic conditions to form 2-substituted benzimidazoles. Monitor via TLC and optimize temperature to avoid side products .
  • Schiff Base Synthesis : Condense with primary amines to form imines, useful in coordination chemistry. Purify via recrystallization or column chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.